2,6-Dihydroxybenzoic acid

Descripción general

Descripción

Ácido resorcílico: es un tipo de compuesto orgánico que pertenece a la familia de los ácidos benzoicos. Se caracteriza por la presencia de dos grupos hidroxilo unidos al anillo de benceno. El compuesto es conocido por sus diversas actividades biológicas y se encuentra a menudo en la naturaleza como parte de moléculas más grandes, como las lactonas del ácido resorcílico. Estas lactonas son producidas por hongos y han sido estudiadas por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido resorcílico se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de sustitución aromática electrofílica, donde el resorcinol reacciona con dióxido de carbono en presencia de una base como el bicarbonato de potasio. Esta reacción sustituye un grupo ácido carboxílico por un átomo de hidrógeno en las posiciones orto y para con respecto a los grupos hidroxilo .

Métodos de producción industrial: En entornos industriales, el ácido resorcílico se produce a menudo mediante la fermentación de cepas fúngicas específicas. Estos hongos producen lactonas de ácido resorcílico como metabolitos secundarios, que luego se pueden hidrolizar para producir ácido resorcílico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido resorcílico experimenta varias reacciones químicas, que incluyen:

Oxidación: El ácido resorcílico se puede oxidar para formar quinonas.

Reducción: Se puede reducir para formar ácidos dihidroxibenzoicos.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes grupos funcionales en el anillo de benceno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Las condiciones suelen implicar el uso de ácidos o bases para facilitar la reacción.

Productos principales:

Oxidación: Quinonas

Reducción: Ácidos dihidroxibenzoicos

Sustitución: Varios ácidos benzoicos sustituidos

Aplicaciones de la Investigación Científica

Química: El ácido resorcílico se utiliza como bloque de construcción en la síntesis orgánica. Sus derivados son intermediarios valiosos en la producción de colorantes, productos farmacéuticos y agroquímicos .

Biología: En la investigación biológica, las lactonas de ácido resorcílico se estudian por su capacidad de inhibir enzimas específicas, como las quinasas y las proteínas de choque térmico. Estas propiedades las convierten en posibles candidatas para desarrollar nuevos agentes terapéuticos .

Medicina: Los derivados del ácido resorcílico han mostrado promesa en el tratamiento de diversas enfermedades, como el cáncer y las infecciones fúngicas. Su capacidad para inhibir enzimas clave involucradas en la progresión de la enfermedad es un área de investigación significativa .

Industria: En el sector industrial, el ácido resorcílico se utiliza en la producción de resinas, adhesivos y recubrimientos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Drug Development and Synthesis

2,6-DHBA serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in producing drugs and agricultural chemicals due to its ability to form salts with other active pharmaceutical ingredients (APIs). For instance, it can form stable salts with alprazolam, enhancing the solubility and bioavailability of the drug .

b. Cocrystallization Studies

Research has demonstrated the utility of 2,6-DHBA in cocrystallization processes. It has been employed to create cocrystals with purine alkaloids such as caffeine and theobromine. These cocrystals can improve the physicochemical properties of the drugs, including solubility and stability . This application is particularly relevant in enhancing the delivery and efficacy of existing medications.

Material Science Applications

a. Polymorphism Control

2,6-DHBA has been studied for its role in controlling polymorphic phase transformations in materials. A notable study indicated that it could stabilize certain polymorphs during crystallization processes, which is crucial for the development of consistent material properties in pharmaceuticals and other applications . This property can be exploited to optimize drug formulations by controlling crystal forms.

b. Adsorption Techniques

Recent advancements have highlighted the use of 2,6-DHBA in adsorption-based separation techniques. For instance, an innovative method using anion exchange resins has shown promise for selectively binding 2,6-DHBA over other compounds like resorcinol during synthesis processes. This selectivity can significantly enhance reaction yields and purity levels in industrial applications .

Environmental Applications

a. Biomass Burning Tracers

In environmental studies, 2,6-DHBA is recognized as a tracer for biomass burning products. Its presence in snow samples from glacial regions serves as an indicator of historical biomass burning events and provides insights into carbon cycling within ecosystems . This application is critical for understanding climate change impacts and tracking environmental pollution sources.

b. Wastewater Treatment

The compound's strong acidic nature allows it to interact effectively with various pollutants in wastewater treatment processes. Research indicates that 2,6-DHBA can facilitate the degradation of toxic compounds through biological treatment systems, thus contributing to environmental remediation efforts .

Comprehensive Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for drug synthesis | Enhances solubility and bioavailability |

| Cocrystallization with APIs | Improves stability and delivery | |

| Material Science | Polymorphism control | Optimizes material consistency |

| Adsorption techniques | Increases reaction yields | |

| Environmental Studies | Biomass burning tracer | Tracks carbon cycling |

| Wastewater treatment | Degrades toxic pollutants |

Case Studies

- Cocrystallization with Caffeine and Theobromine

- Polymorphic Phase Transformations

- Environmental Tracing

Mecanismo De Acción

El ácido resorcílico ejerce sus efectos principalmente a través de la inhibición de enzimas específicas. Por ejemplo, las lactonas de ácido resorcílico pueden inhibir la proteína de choque térmico 90 (Hsp90), una chaperona molecular involucrada en el plegamiento y la estabilización de proteínas. Al inhibir Hsp90, estos compuestos pueden interrumpir la función de proteínas esenciales para la supervivencia y proliferación de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido 2,4-dihidroxibenzoico (ácido β-resorcílico)

- Ácido 3,5-dihidroxibenzoico (ácido α-resorcílico)

- Ácido 2,6-dihidroxibenzoico (ácido γ-resorcílico)

Singularidad: El ácido resorcílico es único debido a la posición específica de su grupo hidroxilo, que confiere propiedades químicas y biológicas distintas. Sus derivados, en particular las lactonas del ácido resorcílico, han mostrado perfiles únicos de inhibición enzimática, lo que los convierte en valiosos en la investigación terapéutica .

Actividad Biológica

2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as gamma-resorcylic acid, is a phenolic compound with various biological activities. This compound has garnered attention in recent years due to its potential applications in pharmacology and biochemistry. This article explores the biological activity of 2,6-DHBA, including its mechanisms of action, therapeutic potential, and relevant case studies.

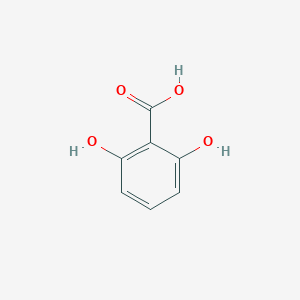

Chemical Structure and Properties

2,6-DHBA is a dihydroxy derivative of benzoic acid characterized by two hydroxyl groups positioned at the 2 and 6 carbon atoms of the benzene ring. Its molecular formula is CHO, and it possesses a molar mass of 154.12 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to the presence of hydroxyl groups, influencing its solubility and interaction with biological systems.

Antioxidant Properties

2,6-DHBA has been shown to exhibit significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cells. For instance, research demonstrated that 2,6-DHBA effectively inhibited DPPH (1,1-diphenyl-2-picrylhydrazyl) radical formation, suggesting its potential as a natural antioxidant agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that 2,6-DHBA inhibits cyclin-dependent kinases (CDKs), particularly CDK1 and CDK6, which are crucial in cell cycle regulation and inflammation responses . This inhibition may contribute to its therapeutic effects in conditions characterized by chronic inflammation.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 2,6-DHBA. It has shown effectiveness against various microbial strains. A study reported that complexes formed between 2,6-DHBA and divalent metal ions exhibited notable DPPH radical-scavenging activity and inhibited microbial growth . This suggests its potential use in developing antimicrobial agents.

The biological activities of 2,6-DHBA can be attributed to its ability to modulate several biochemical pathways:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : As mentioned earlier, 2,6-DHBA selectively inhibits CDK1 and CDK6 without affecting CDK2 or CDK4 . This selective inhibition may help in developing cancer therapeutics targeting specific cell cycle checkpoints.

- Antioxidant Mechanism : The antioxidant activity is primarily due to the donation of hydrogen atoms from hydroxyl groups to free radicals, stabilizing them and preventing cellular damage .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of various hydroxybenzoic acids, including 2,6-DHBA. The results indicated that at concentrations as low as 200 μM, 2,6-DHBA increased cell survival rates significantly under oxidative stress conditions . This suggests its potential application in protective formulations against oxidative damage.

Case Study 2: Anti-inflammatory Potential

In another study focusing on inflammatory responses in synovial tissues, researchers found that treatment with 2,6-DHBA significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα at concentrations ranging from 50-100 μM . This supports the compound's role as a potential therapeutic agent for inflammatory diseases.

Summary of Research Findings

Propiedades

IUPAC Name |

2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUNCKRJATALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059785 | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white chunks; [Alfa Aesar MSDS], Solid | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.56 mg/mL | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

303-07-1 | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIHYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSA5G6VRPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2,6-dihydroxybenzoic acid is C₇H₆O₄, and its molecular weight is 154.12 g/mol. []

ANone: Yes, several studies utilize techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound and its derivatives. [, , , ]

ANone: The solubility of this compound is dependent on the solvent and temperature. It shows higher solubility in alcohols like methanol, ethanol, and 2-propanol compared to water. [, ] Within the alcohol series, the solubility order is 1-butanol < methanol < ethanol < 2-propanol. []

ANone: The stability of this compound can be affected by factors like pH, temperature, presence of oxidizing agents, and light exposure. Studies have investigated its stability in various solvent systems, including binary mixtures with water. [, , ]

ANone: While this compound itself may not be widely recognized as a catalyst, its unique structure and reactivity make it a valuable building block for synthesizing various compounds, some of which could have catalytic applications. [, ]

ANone: this compound is primarily used as a building block in organic synthesis. It serves as a starting material for preparing various pharmaceuticals, herbicides, and other valuable chemicals. [, , , , ]

ANone: Researchers utilize molecular dynamics (MD) simulations to investigate the behavior of this compound in different solvents, particularly its interactions with solvent molecules and its self-association tendencies. [, ]

ANone: Yes, computational approaches like the Jouyban-Acree-van't Hoff model and Abraham solvation parameters have been employed to predict the solubility of this compound in various solvent systems. [] These models can be extended to predict the properties of its derivatives as well.

ANone: Modifications to the this compound structure, such as adding substituents or changing the position of functional groups, can significantly influence its physicochemical properties, including solubility, melting point, and stability. [, , ]

ANone: The presence of two hydroxyl groups at positions 2 and 6, along with the carboxylic acid group, contributes to the molecule's ability to participate in hydrogen bonding interactions. [, , , ] These interactions are vital for its binding affinity with various biological targets.

ANone: Formulating this compound and its derivatives can be challenging due to factors like its polymorphism (ability to exist in different crystal structures) and potential for degradation under certain conditions. [, ]

ANone: Researchers are exploring various strategies to enhance the stability and solubility of this compound, including salt formation, cocrystallization, and the use of different solvents and excipients during formulation. [, , ]

ANone: Common analytical techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry, and various spectroscopic methods like IR, NMR, and MS. [, , , ]

ANone: Analyzing this compound in complex matrices like biological samples or environmental samples can be challenging due to potential interference from other components. Specific extraction and purification methods might be required to isolate the compound of interest before analysis. [, ]

ANone: The dissolution rate can be affected by factors such as particle size, crystal habit, pH of the dissolution medium, agitation speed, and the presence of excipients. [, ]

ANone: The solubility of this compound in biological fluids can significantly influence its absorption and bioavailability. Enhanced solubility generally leads to improved absorption and bioavailability. [, , ]

ANone: this compound can undergo biodegradation by microorganisms present in various environments like soil and water. [, ] Studies have evaluated its biodegradation kinetics under different conditions, providing insights into its persistence and potential environmental impact.

ANone: The suitability of alternatives or substitutes depends on the specific application. For instance, in pharmaceutical applications, other structurally related compounds with similar pharmacological profiles might be explored. [, ] In other areas, different chemical classes with comparable properties might be considered.

ANone: Researchers benefit from various resources, including databases like the Cambridge Structural Database (CSD) for structural information, public databases for spectroscopic data, and software packages for molecular modeling and simulation studies. [, , ]

ANone: Key milestones include the initial synthesis and characterization of this compound, the discovery of its biological activities, and the development of efficient synthetic routes for its production. [, , , , ] Ongoing research continues to uncover new applications and deepen our understanding of its properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.